![molecular formula C18H18ClN5O B2573751 1-(4-chlorobenzyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)urea CAS No. 2034536-81-5](/img/structure/B2573751.png)
1-(4-chlorobenzyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-chlorobenzyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)urea, also known as CMPU, is a chemical compound that has been extensively studied for its potential applications in scientific research. CMPU is a selective inhibitor of the soluble guanylyl cyclase (sGC) enzyme, which plays a crucial role in regulating the levels of cyclic guanosine monophosphate (cGMP) in cells.
Scientific Research Applications
For specific information on the requested compound, including its scientific research applications, further targeted literature searches or consultation with specialized databases in chemistry and pharmacology would be necessary. Given the precise nature of the chemical name, research might involve its role in pharmacological studies, chemical properties, or its use in the development of new therapeutic agents or materials, which requires access to specialized chemical and pharmacological databases or resources beyond the scope of the current search results.
References:
- Research on urinary metabolites of organophosphate and pyrethroid pesticides in children from various cohorts, exploring the implications of environmental exposure to these chemicals on health. Examples include studies in Italian, Argentine, and Australian populations, revealing the presence and potential health impacts of these pesticides through urinary metabolite analysis (Bravo et al., 2019; Filippi et al., 2021).
Mechanism of Action
Target of action
Compounds containing a pyrazole moiety, like “1-(4-chlorobenzyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)urea”, are known for their diverse pharmacological effects . They could interact with various biological targets, depending on the specific substitutions on the pyrazole ring.
properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O/c1-24-12-15(11-23-24)17-8-14(6-7-20-17)10-22-18(25)21-9-13-2-4-16(19)5-3-13/h2-8,11-12H,9-10H2,1H3,(H2,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNMNHLNXCOEBFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)NCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorobenzyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)urea |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.